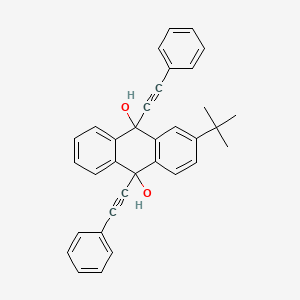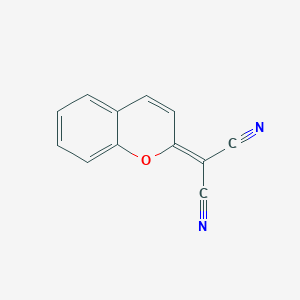![molecular formula C16H23N3O5 B14005255 Glycyl-N~6~-[(benzyloxy)carbonyl]lysine CAS No. 61300-28-5](/img/structure/B14005255.png)
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid is a complex organic compound with a unique structure that includes both amino and carboxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminoacetyl Intermediate: This step involves the reaction of an amino acid with an acylating agent to form the aminoacetyl intermediate.
Coupling with Phenylmethoxycarbonylamino Group: The intermediate is then coupled with a phenylmethoxycarbonylamino group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Assembly: The final step involves the coupling of the hexanoic acid moiety to the intermediate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Wirkmechanismus
The mechanism of action of 2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Aminoacetyl)amino]acetic acid (Diglycine): A simpler analog with similar amino and carboxyl functional groups.
6-Amino-2-phenylmethoxycarbonylamino-hexanoic acid: A structurally related compound with similar functional groups.
Uniqueness
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
61300-28-5 |
|---|---|
Molekularformel |
C16H23N3O5 |
Molekulargewicht |
337.37 g/mol |
IUPAC-Name |
2-[(2-aminoacetyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H23N3O5/c17-10-14(20)19-13(15(21)22)8-4-5-9-18-16(23)24-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,23)(H,19,20)(H,21,22) |
InChI-Schlüssel |
RQHFSIVXROIJHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)



![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)





![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)



